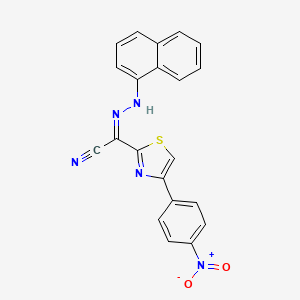
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one, also known as HNP, is a chemical compound that has gained attention in scientific research due to its potential biological activities. HNP belongs to the class of pyrazolone derivatives, which have been known to exhibit various pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one in lab experiments is its potential to exhibit multiple biological activities, which may make it useful for studying various disease states. Additionally, 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to have good solubility in water, which may make it easier to work with in lab experiments. However, one limitation of using 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for further research on 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one. One area of interest is the development of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological activities of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one. Additionally, further research is needed to determine the efficacy of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one in animal models of disease, and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one involves the reaction of 2-nitro-1-phenylethanol with 2-hydroxyacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is then nitro-reduced to yield 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In vitro studies have shown that 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one can inhibit the growth of cancer cells and bacteria, and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-14-9-5-4-8-12(14)16-15(17(22)19-18-16)13(10-20(23)24)11-6-2-1-3-7-11/h1-9,13,21H,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSXBRHHCXBQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

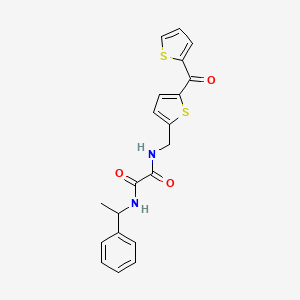

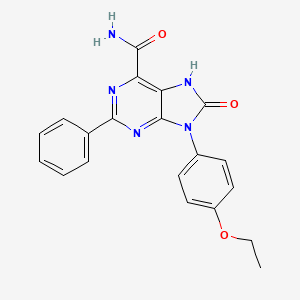
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2793335.png)
![N-methyl-N-[(2-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2793338.png)
![tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2793339.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793340.png)
![2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2793342.png)
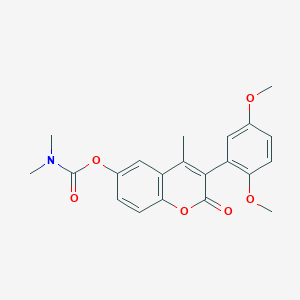
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)
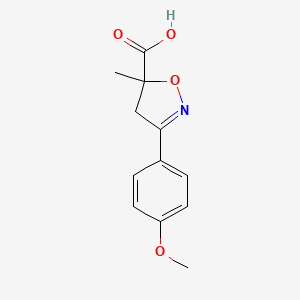
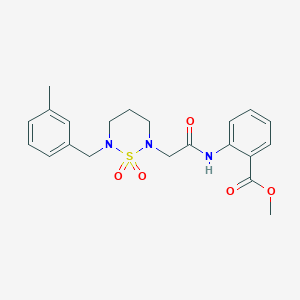
![3-Chloro-4-[2-hydroxyethyl(methyl)amino]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2793350.png)
